Moxastine

Description

Properties

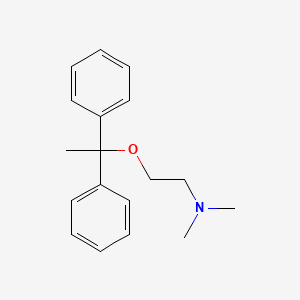

IUPAC Name |

2-(1,1-diphenylethoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIMHFSPNXQFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189244 | |

| Record name | Moxastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3572-74-5 | |

| Record name | Moxastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSJ254W6SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moxastine's Interaction with Histamine H1 Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxastine, a first-generation antihistamine, exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor. This document provides a detailed examination of the molecular mechanisms underpinning this interaction. While direct quantitative binding and functional data for this compound are not extensively available in public literature, this guide synthesizes information from closely related first-generation antihistamines to elucidate its presumed mechanism of action. This includes its role as an inverse agonist, its impact on H1 receptor signaling cascades, and the experimental methodologies used to characterize such interactions.

Introduction to this compound

This compound, also known as mephenhydramine, is classified as a first-generation H1-receptor antagonist.[1] It is structurally and functionally similar to other antihistamines in this class, such as diphenhydramine.[2] Like its counterparts, this compound is known to cross the blood-brain barrier, which contributes to its sedative effects.[2] In addition to its antihistaminic activity, it also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1] Understanding the precise mechanism of action at the histamine H1 receptor is crucial for comprehending its therapeutic efficacy and side effect profile.

The Histamine H1 Receptor and Its Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[3] Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

-

Cellular Response: PKC proceeds to phosphorylate a variety of downstream target proteins, culminating in the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[1]

This compound, by binding to the H1 receptor, prevents histamine from initiating this signaling cascade.[1]

Mechanism of Action: Inverse Agonism

Historically, H1 antihistamines were considered neutral antagonists, simply blocking the binding of histamine. However, contemporary pharmacological understanding posits that virtually all H1-antihistamines, including presumably this compound, function as inverse agonists .[3][4]

The H1 receptor, like many GPCRs, can exist in an equilibrium between an inactive conformation (R) and an active conformation (R*). The active conformation can signal downstream even in the absence of an agonist, a phenomenon known as constitutive or basal activity.

-

Agonists (e.g., Histamine): Bind to and stabilize the active (R) state, shifting the equilibrium towards R and increasing signaling.

-

Neutral Antagonists: Bind equally to both R and R* states, not affecting the conformational equilibrium but preventing agonist binding.

-

Inverse Agonists (e.g., this compound): Preferentially bind to and stabilize the inactive (R) state. This shifts the equilibrium away from the active state, reducing the basal signaling activity of the receptor population.[3]

This inverse agonism is a key aspect of the therapeutic efficacy of H1 antihistamines, as it not only blocks histamine-induced signaling but also suppresses the baseline activity of the receptors.[5][6]

Quantitative Analysis of Receptor Interaction

| Compound | Receptor | Ki (nM) | Reference Compound Class |

| Diphenhydramine | Histamine H1 | Value Range: 1-20 | First-Generation Antihistamine |

| Pyrilamine (Mepyramine) | Histamine H1 | Value Range: 0.5-5 | First-Generation Antihistamine |

| Promethazine | Histamine H1 | Value Range: 0.1-2 | First-Generation Antihistamine |

Note: These values are compiled from various pharmacological sources and serve as a comparative reference for the expected affinity range of a first-generation antihistamine like this compound.

Experimental Protocols for Receptor Characterization

The quantitative data for antihistamine-receptor interactions are typically determined through standardized in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a test compound.

Objective: To measure the ability of a non-labeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the H1 receptor.

Methodology:

-

Membrane Preparation: Cell lines engineered to overexpress the human H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine).

-

Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

-

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response resulting from receptor activation or inhibition, which is crucial for determining whether a compound is an antagonist or an inverse agonist.

Objective: To quantify the ability of a compound to inhibit histamine-induced (antagonism) or basal (inverse agonism) H1 receptor signaling.

Methodology (Inositol Phosphate Accumulation Assay):

-

Cell Culture and Labeling: H1 receptor-expressing cells are cultured in a medium containing [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates, allowing them to accumulate.

-

Treatment: The cells are then treated with:

-

Buffer alone (to measure basal activity).

-

The test compound alone (to measure inverse agonism).

-

Histamine alone (to measure maximal agonist response).

-

Histamine in the presence of varying concentrations of the test compound (to measure antagonism).

-

-

Lysis and Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation: The accumulated [³H]inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography.

-

Quantification: The radioactivity of the isolated inositol phosphates is measured by scintillation counting.

-

Data Analysis: The results are analyzed to determine the EC50 of the agonist and the potency of the test compound as an antagonist or inverse agonist. A decrease in the basal signal in the presence of the test compound indicates inverse agonistic activity.[5]

Conclusion

This compound functions as a potent inhibitor of the histamine H1 receptor. Its mechanism of action is best described as inverse agonism , whereby it binds to and stabilizes the inactive conformation of the receptor. This not only competitively blocks the binding of histamine but also reduces the receptor's basal, or constitutive, activity. This dual action effectively suppresses the downstream signaling cascade involving Gq/11, phospholipase C, and subsequent calcium mobilization, thereby mitigating the symptoms of allergic reactions. While specific binding constants for this compound are not widely published, data from analogous first-generation antihistamines suggest a high affinity for the H1 receptor. The characterization of these interactions relies on established experimental protocols, including radioligand binding assays and functional cellular assays, which together provide a comprehensive understanding of the pharmacodynamics of this class of drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H1 antagonist - Wikipedia [en.wikipedia.org]

- 5. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticholinergic Profile of Moxastine at Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxastine, a first-generation H1-receptor antagonist, is recognized for its antihistaminic and antiemetic properties. Like other compounds in its class, this compound exhibits notable anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors.[1] This activity is responsible for a range of side effects, including dry mouth, urinary retention, and blurred vision.[1] A thorough understanding of this compound's interaction with muscarinic receptor subtypes is essential for a complete characterization of its pharmacological profile. This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, including comparative binding affinity data for structurally related compounds, detailed experimental protocols for assessing muscarinic receptor antagonism, and a review of the relevant signaling pathways.

Introduction

This compound, also known as mephenhydramine, is structurally and functionally similar to diphenhydramine.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation, which is a hallmark of this drug class.[1][3] Its therapeutic utility is accompanied by a side-effect profile largely attributable to its anticholinergic properties.[4] These effects arise from the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate a wide array of physiological functions.[5][6] The anticholinergic actions of first-generation antihistamines are primarily mediated through the M1, M2, and M3 receptor subtypes.[1]

While direct quantitative binding affinity data for this compound at each of the five muscarinic receptor subtypes are not extensively documented in publicly available literature, its pharmacological actions are consistent with those of other first-generation antihistamines.[1] This guide synthesizes the available information to provide a detailed understanding of its expected interactions with muscarinic receptors.

Quantitative Data: Muscarinic Receptor Binding Affinities

Due to the limited availability of specific binding data for this compound, this section presents pKi values for other first-generation antihistamines with known anticholinergic effects to provide a comparative context. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |

| Diphenhydramine | 6.2 | Not Reported | 6.4 | Not Reported | Not Reported |

| Chlorpheniramine | 5.86 | 5.6 | Not Reported | Not Reported | Not Reported |

| Promethazine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The following protocols outline standard methodologies for determining the binding affinity and functional antagonism of a compound like this compound at muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.[5][9]

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell Membranes: CHO-K1 or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes.[10]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[9]

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Atropine (a high concentration, e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target muscarinic receptor subtype to a sufficient density.

-

Harvest the cells and resuspend them in an ice-cold membrane preparation buffer containing protease inhibitors.

-

Homogenize the cell suspension and centrifuge to remove nuclei and unbroken cells.

-

Pellet the cell membranes by ultracentrifugation, resuspend in assay buffer, and determine the protein concentration.

-

Store membrane preparations at -80°C until use.[10]

-

-

Competition Binding Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (atropine), and cell membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membrane preparation.[10]

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[9]

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Competition Binding Assay Workflow.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist. For M1 and M3 receptors, which couple to Gq proteins, agonist binding leads to an increase in intracellular calcium.[3]

Objective: To determine the functional potency of this compound in blocking agonist-induced calcium mobilization mediated by M1 and M3 receptors.

Materials:

-

Cells: HEK293 or CHO cells stably expressing M1 or M3 muscarinic receptors.

-

Agonist: Carbachol or acetylcholine.

-

Test Compound: this compound hydrochloride.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader.

Procedure:

-

Cell Plating:

-

Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer at 37°C for a specified time (e.g., 1 hour).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Antagonist Incubation:

-

Add varying concentrations of this compound to the wells and incubate at room temperature for a predetermined time to allow for receptor binding.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Inject the agonist (carbachol) into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound.

-

Calculate the IC50 value for this compound's inhibition of the agonist response.

-

The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

-

Muscarinic Receptor Signaling Pathways

This compound's anticholinergic effects are a result of its antagonism at M1, M2, and M3 muscarinic receptors, each of which is coupled to a distinct G-protein signaling pathway.

M1 and M3 Receptor Signaling (Gq-coupled)

M1 and M3 receptors are coupled to Gq/11 proteins.[11] Agonist binding to these receptors initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12] This cascade results in various cellular responses, such as smooth muscle contraction and glandular secretion. This compound, as an antagonist, binds to M1 and M3 receptors and prevents acetylcholine from initiating this signaling pathway, leading to effects like reduced salivation and decreased gastrointestinal motility.[1]

M1/M3 Muscarinic Receptor Signaling Pathway.

M2 Receptor Signaling (Gi-coupled)

M2 receptors are coupled to inhibitory Gi/o proteins.[11] When activated by an agonist, M2 receptors inhibit the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP has various downstream effects, including the opening of potassium channels, which leads to hyperpolarization of the cell membrane. In the heart, this mechanism is responsible for slowing the heart rate. By blocking cardiac M2 receptors, this compound can cause tachycardia (an increased heart rate).[1]

M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound's anticholinergic properties are a significant component of its overall pharmacological profile, contributing to both its therapeutic applications and its adverse effects. While specific binding affinity data for this compound at the five muscarinic receptor subtypes remain to be fully elucidated, its activity can be inferred from data on structurally and functionally related first-generation antihistamines. The primary anticholinergic effects of this compound are mediated through the blockade of M1, M2, and M3 muscarinic receptors. A detailed understanding of these interactions, facilitated by the experimental protocols and signaling pathway analyses provided in this guide, is crucial for the rational use of this compound in clinical practice and for the development of future medications with improved selectivity and side-effect profiles.

References

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. (+)-chlorpheniramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Pharmacological Profile of Moxastine Theoclate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxastine theoclate is a first-generation antihistamine that is a salt combination of two active components: this compound and 8-chlorotheophylline. This compound, also known as mephenhydramine, is structurally and functionally analogous to diphenhydramine and is responsible for the primary pharmacological effects of the drug.[1] It acts as an inverse agonist at histamine H1 receptors and also exhibits anticholinergic properties by antagonizing muscarinic acetylcholine receptors.[2][3] These actions underpin its therapeutic applications in the management of allergic conditions and its use as an antiemetic, particularly for the prophylaxis of motion sickness.[1][4] The 8-chlorotheophylline component is a mild central nervous system stimulant included to counteract the sedative effects of this compound.

This technical guide provides a comprehensive overview of the pharmacological profile of this compound theoclate, including its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics. Due to a notable scarcity of direct quantitative data for this compound theoclate in peer-reviewed literature, this document synthesizes available information and leverages data from structurally related first-generation antihistamines, such as diphenhydramine, to provide a comparative and predictive framework for research and development.

Mechanism of Action

The therapeutic effects of this compound theoclate are mediated by the synergistic and opposing actions of its two components, this compound and 8-chlorotheophylline.

-

This compound: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier.[2] Its primary mechanism of action is the competitive blockade of histamine H1 receptors in both the periphery and the central nervous system (CNS).[3] This antagonism of H1 receptors is responsible for its anti-allergic effects. In the CNS, particularly in the vestibular nuclei and the nucleus of the solitary tract, this action contributes to its antiemetic and anti-motion sickness effects.[4][5] Additionally, this compound acts as an antagonist at muscarinic acetylcholine receptors, which contributes to its antiemetic effects but also to its characteristic anticholinergic side effects.[3]

-

8-Chlorotheophylline: This component is a xanthine derivative, similar to caffeine, and acts as a mild CNS stimulant.[6] Its primary role is to counteract the sedative effects of this compound by blocking adenosine receptors in the brain.[6]

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities of First-Generation Antihistamines (Proxy Data)

| Compound | Receptor | Ki (nM) | Species |

| Diphenhydramine | Histamine H1 | 14.08 | Human |

| Promethazine | Histamine H1 | 0.1 | Rat Brain |

| Diphenhydramine | Muscarinic M1 | 130 | Human |

| Promethazine | Muscarinic (non-selective) | 23 | Rat Brain |

Note: Lower Ki values indicate higher binding affinity. Data for diphenhydramine and promethazine are presented as a proxy for this compound due to structural and functional similarities. The anticholinergic activity of this compound suggests a significant affinity for muscarinic receptors.

Signaling Pathways

The pharmacological effects of this compound are initiated by its interaction with G protein-coupled receptors (GPCRs).

Histamine H1 Receptor Signaling

This compound acts as an inverse agonist at the H1 receptor, inhibiting its constitutive activity and blocking histamine-induced signaling. The H1 receptor is coupled to the Gq/11 family of G proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses associated with allergic symptoms.[1][2]

Muscarinic Receptor Signaling

The anticholinergic effects of this compound are primarily mediated through the blockade of M1 and M3 muscarinic receptors, which are also coupled to the Gq/11-PLC pathway, and M2 receptors, which are coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase.[2]

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound theoclate is limited.[8] As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low solubility and high permeability, which can lead to variable oral bioavailability.[3]

Table 2: Inferred Pharmacokinetic Properties of this compound Theoclate

| Parameter | Description | Inferred Characteristics for this compound |

| Absorption | Rapidly absorbed after oral administration. | Peak plasma concentrations are typically observed within 2 to 3 hours for first-generation antihistamines.[9] |

| Distribution | Widely distributed throughout the body, including the CNS. | High lipophilicity allows it to cross the blood-brain barrier, leading to sedative effects.[2] |

| Metabolism | Extensively metabolized in the liver. | Likely undergoes significant first-pass metabolism, which can reduce bioavailability.[8] |

| Excretion | Primarily excreted as metabolites in the urine. | The elimination half-life of similar compounds like chlorpheniramine in children is around 13.1 hours.[9] |

Strategies to enhance the oral bioavailability of poorly soluble drugs like this compound theoclate include the development of immediate-release formulations or lipid-based delivery systems.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound theoclate are a direct consequence of its interaction with H1 and muscarinic receptors.

-

Antihistaminic Effects: Effective in reducing symptoms of allergic rhinitis and urticaria. However, its clinical utility is often limited by its side effect profile compared to second-generation antihistamines.[1]

-

Antiemetic Effects: Demonstrates efficacy in the prevention of motion sickness. This is attributed to its central H1 and muscarinic receptor blockade in areas of the brain that process vestibular information.[4]

-

Sedative Effects: A prominent CNS effect due to H1 receptor antagonism in the brain, which can impair psychomotor performance.[6] The presence of 8-chlorotheophylline is intended to mitigate this effect.[6]

Table 3: Efficacy of First-Generation Antihistamines in Animal Models of Emesis (Proxy Data)

| Model | Emetic Stimulus | Drug (Proxy) | Dose (mg/kg) | Route | % Reduction in Emesis (approx.) |

| Ferret | Morphine | This compound (Hypothetical) | 10 | i.v. | 50-60% |

| Rat | Motion (Pica) | Diphenhydramine | 10-20 | i.p. | Significant reduction in kaolin consumption |

Note: Data for this compound is hypothetical or inferred from pharmacologically similar compounds due to the lack of direct published studies.[10][11]

Experimental Protocols

In Vitro: Receptor Binding Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity of a test compound for the histamine H1 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human H1 receptor.

-

Assay: Membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of the test compound (this compound).

-

Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[12]

-

In Vitro: Functional Assay (Calcium Mobilization)

-

Objective: To assess the functional antagonism of a test compound at the H1 receptor.

-

Methodology:

-

Cell Preparation: CHO-K1 cells stably expressing the human H1 receptor are loaded with a calcium-sensitive fluorescent dye.

-

Procedure: Cells are pre-incubated with varying concentrations of the antihistamine (this compound) or a vehicle, followed by stimulation with histamine.

-

Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined.[1][3]

-

In Vivo: Motion Sickness Model (Pica in Rats)

-

Objective: To evaluate the efficacy of an antiemetic compound in a rodent model of motion sickness.

-

Methodology:

-

Acclimation: Rats are acclimated to individual housing with access to standard chow and non-nutritive clay (kaolin). Baseline kaolin consumption is measured.

-

Drug Administration: this compound theoclate or a vehicle is administered (e.g., via oral gavage or IP injection) 30-60 minutes prior to motion induction.

-

Motion Induction: Rats are placed on a rotating platform for a set duration.

-

Measurement: Kaolin and food consumption are measured for 24 hours post-rotation.

-

Data Analysis: A significant decrease in kaolin consumption in the drug-treated group compared to the vehicle group indicates an anti-nausea effect.[4][10]

-

Off-Target Effects

As a first-generation antihistamine with poor receptor selectivity, this compound is known to interact with other receptors, leading to off-target effects.[12]

Table 4: Potential Off-Target Interactions of this compound

| Receptor Family | Potential Effect | Clinical Manifestation |

| Muscarinic (M1-M5) | Anticholinergic | Dry mouth, blurred vision, urinary retention |

| Adrenergic (α1) | Anti-α-adrenergic | Vasodilation, potential hypotension |

| Serotonergic (SERT) | Antiserotonergic | Modulation of serotonergic signaling |

| Dopaminergic (DAT) | Dopaminergic | Modulation of dopaminergic signaling |

Note: These potential off-target effects are inferred from the profiles of other first-generation antihistamines.[12]

Conclusion

This compound theoclate is a first-generation antihistamine with a well-established mechanism of action as a histamine H1 receptor inverse agonist and a muscarinic receptor antagonist.[2] Its clinical utility in allergic conditions and motion sickness is supported by its pharmacological profile.[1][4] However, its use is often tempered by its sedative and anticholinergic side effects, a common characteristic of its drug class.[1] For researchers and drug development professionals, a key challenge remains the lack of specific quantitative data on its binding affinity and pharmacokinetics. Future preclinical studies should aim to definitively characterize these parameters to better predict its efficacy and safety profile and to explore formulation strategies that may enhance its bioavailability.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Deep Dive into the Structural and Pharmacological Relationship Between Moxastine and Diphenhydramine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the structural and functional relationship between the first-generation antihistamines, moxastine and diphenhydramine. By examining their chemical structures, pharmacological activities, and underlying mechanisms of action, this document aims to serve as a detailed resource for professionals engaged in medicinal chemistry, pharmacology, and drug development.

Structural Analysis: A Tale of Two Ethers

This compound and diphenhydramine are both classified as ethanolamine derivatives, a class of first-generation antihistamines characterized by a diaryl-substituted ethyl ether moiety. The core structural framework of these compounds is responsible for their primary pharmacological activity as H1 histamine receptor antagonists.

Diphenhydramine , with the chemical name 2-(diphenylmethoxy)-N,N-dimethylethanamine[1], serves as the foundational structure in this comparison. Its key features include two phenyl rings attached to a single carbon atom, which is, in turn, connected to an oxygen atom, forming an ether linkage with a dimethylaminoethyl group.

This compound , also known as mephenhydramine, is a close structural analog of diphenhydramine[2]. Its chemical name is 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine[3][4]. The critical distinction lies in the presence of an additional methyl group on the carbon atom that links the two phenyl rings to the ether oxygen. This substitution effectively changes the benzhydryl group of diphenhydramine to an α-methylbenzhydryl group in this compound.

Below is a visual representation of their structural relationship.

Caption: Structural evolution from diphenhydramine to this compound.

Comparative Pharmacological Profile

While specific quantitative binding affinity data for this compound is not extensively available in public literature, its pharmacological profile is largely inferred from its structural and functional analogy to diphenhydramine.[2][5] Both compounds are first-generation H1 antihistamines known for their sedative and anticholinergic properties.[1][2]

The following table summarizes the known receptor binding affinities for diphenhydramine, which serves as a proxy for understanding the expected receptor interactions of this compound. A lower Ki value indicates a higher binding affinity.

| Receptor | Diphenhydramine Ki (nM) | Reference |

| Histamine H1 | 14.08 | [6] |

| Muscarinic M1 | 210 | [6] |

| Muscarinic M2 | 130 | [6] |

| Muscarinic M3 | 240 | [6] |

| Muscarinic M4 | 112 | [6] |

| Muscarinic M5 | 260 | [6] |

| Alpha-1 Adrenergic | 430 | [6] |

| Alpha-2 Adrenergic | 7,600 | [6] |

As indicated in the table, diphenhydramine exhibits a high affinity for the histamine H1 receptor, which is responsible for its antihistaminic effects. However, it also shows significant affinity for muscarinic acetylcholine receptors, leading to its characteristic anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[6][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and diphenhydramine is the competitive antagonism of the histamine H1 receptor.[1][2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[9]

This compound and diphenhydramine, as antagonists, bind to the H1 receptor and prevent its activation by histamine, thereby inhibiting this signaling pathway.

Caption: H1 receptor signaling and the inhibitory action of antagonists.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound for the histamine H1 receptor using a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (this compound or diphenhydramine).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Detection: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Assessment of Sedative Properties

The sedative properties of antihistamines can be evaluated using a variety of psychomotor and cognitive tests.

Methodology:

-

Study Design: A double-blind, placebo-controlled, crossover study is a robust design for assessing sedative effects.

-

Test Battery: A battery of tests can be administered at baseline and at various time points after drug administration. These may include:

-

Critical Flicker Fusion (CFF) Test: Measures central nervous system arousal.

-

Choice Reaction Time (CRT) Test: Assesses sensorimotor coordination and information processing speed.

-

Digit Symbol Substitution Test (DSST): Evaluates cognitive function, including attention and psychomotor speed.

-

Visual Analog Scales (VAS) for Sedation: Subjective rating of sleepiness.

-

-

Data Analysis: Statistical analysis is performed to compare the effects of the active drug to placebo on the various test parameters.

Conclusion

This compound is a close structural derivative of diphenhydramine, differing by a single methyl group. This structural similarity results in a comparable pharmacological profile, characterized by potent histamine H1 receptor antagonism and significant anticholinergic activity. While direct comparative quantitative data for this compound is limited, the extensive body of research on diphenhydramine provides a strong basis for understanding its therapeutic actions and side effect profile. The methodologies outlined in this guide provide a framework for the further characterization and comparison of these and other antihistaminic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 3572-74-5 [chemnet.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. droracle.ai [droracle.ai]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. SMPDB [smpdb.ca]

An In-depth Technical Guide to the In Vitro Receptor Binding Affinity of Moxastine

Abstract

Moxastine is a first-generation H1 antihistamine recognized for its therapeutic efficacy in managing allergic conditions and its antiemetic properties. Its pharmacological activity is primarily attributed to its interaction with histamine H1 receptors and muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the in vitro receptor binding characteristics of this compound. Due to the limited availability of direct quantitative binding data for this compound in public literature, this document synthesizes information on its primary receptor targets, presents comparative binding affinity data for structurally related first-generation antihistamines, and details the standard experimental methodologies for determining such affinities. Furthermore, this guide illustrates the key signaling pathways associated with this compound's mechanism of action and the general workflow of in vitro binding assays.

Introduction

This compound, a first-generation ethylenediamine derivative, functions as an antagonist at histamine H1 receptors. This action competitively inhibits the binding of histamine, thereby mitigating the symptoms of allergic reactions. Like many other first-generation antihistamines, this compound can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation. Additionally, this compound exhibits anticholinergic properties due to its antagonism at muscarinic acetylcholine receptors, contributing to side effects like dry mouth and blurred vision. A thorough understanding of its receptor binding affinity is critical for elucidating its therapeutic mechanism and predicting its pharmacological profile.

Receptor Binding Affinity Data

Direct quantitative in vitro binding affinity data for this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), is not extensively documented in peer-reviewed literature. However, the binding profiles of other first-generation antihistamines with structural similarities can provide a valuable comparative context for its potential interactions with histamine H1 and muscarinic receptors.

Table 1: Comparative Receptor Binding Affinities of Selected First-Generation Antihistamines

| Compound | Receptor Target | Ki (nM) |

| Diphenhydramine | Histamine H1 | 1.1 |

| Diphenhydramine | Muscarinic M1 | 29 |

| Diphenhydramine | Muscarinic M2 | 150 |

| Diphenhydramine | Muscarinic M3 | 66 |

| Diphenhydramine | Muscarinic M4 | 140 |

| Diphenhydramine | Muscarinic M5 | 56 |

| Chlorpheniramine | Histamine H1 | 0.4 |

| Mepyramine | Histamine H1 | 1.0 |

Note: The data for diphenhydramine is presented as a reference for the potential off-target binding profile of this compound. Lower Ki values indicate higher binding affinity.

Experimental Protocols

The determination of in vitro receptor binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. This methodology quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.

General Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for histamine H1 or muscarinic receptors.

3.1.1. Materials

-

Receptor Source: Cell membranes from cell lines stably expressing the human histamine H1 receptor or specific muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-mepyramine for H1 receptors, [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., unlabeled mepyramine or atropine).

-

Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl buffer).

-

Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

3.1.2. Procedure

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of the unlabeled antagonist.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

3.1.3. Data Analysis

-

Calculate Specific Binding: Subtract non-specific binding from total binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Calculate the concentration of this compound that inhibits 50% of the specific radioligand binding from the competition curve.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Visualizations

This compound exerts its effects by antagonizing G protein-coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the histamine H1 receptor and the muscarinic M1/M3 and M2 receptors, as well as the general workflow for a competitive binding assay.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade by histamine.

Caption: Histamine H1 receptor signaling cascade.

Muscarinic Receptor Signaling Pathways

This compound's anticholinergic effects are mediated through the blockade of muscarinic receptors. M1 and M3 receptors couple to Gq/11, initiating a signaling cascade similar to the H1 receptor. In contrast, M2 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects.

Caption: Muscarinic M1/M3 and M2 receptor signaling.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the in vitro receptor binding affinity of a test compound like this compound.

Caption: Workflow for determining receptor binding affinity.

Conclusion

Moxastine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of Moxastine, a first-generation antihistamine. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document synthesizes information on its primary pharmacological targets, mechanism of action, and key experimental findings, often referencing data from its close structural and functional analogue, diphenhydramine. Detailed experimental protocols for assessing CNS effects and diagrams of relevant signaling pathways are provided to support further research and drug development in this area.

Introduction

This compound is a first-generation H1-receptor antagonist with known sedative and anticholinergic properties.[1] Like other antihistamines in its class, this compound readily crosses the blood-brain barrier, leading to a range of effects on the central nervous system.[2] These effects are primarily attributed to its interaction with histamine H1 and muscarinic M1 receptors in the brain.[3] To mitigate the prominent sedative effects, this compound is often formulated with 8-chlorotheophylline, a mild CNS stimulant that acts as an adenosine receptor antagonist.[3] Understanding the intricate interplay of this compound with various CNS receptors and its impact on downstream signaling is crucial for both therapeutic applications and safety assessment.

Pharmacodynamics: Receptor Binding Profile

The CNS effects of this compound are a direct consequence of its binding affinity to various neurotransmitter receptors. While specific Ki values for this compound are not widely reported, the binding profile of diphenhydramine provides a valuable surrogate for understanding its potential interactions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Diphenhydramine

| Receptor | Diphenhydramine Ki (nM) | Primary CNS Effect |

| Histamine H1 | 14.08 | Sedation, Drowsiness |

| Muscarinic M1 | 210 | Anticholinergic effects (e.g., cognitive impairment, dry mouth) |

| Muscarinic M2 | 130 | Anticholinergic effects |

| Muscarinic M3 | 240 | Anticholinergic effects |

| Muscarinic M4 | 112 | Anticholinergic effects |

| Muscarinic M5 | 260 | Anticholinergic effects |

| Alpha-1 Adrenergic | 430 | Potential for dizziness |

| Alpha-2 Adrenergic | 7,600 | Minimal interaction |

| Serotonin Transporter (SERT) | 37 | Potential mood alteration |

| Dopamine Transporter (DAT) | 3,800 | Minimal interaction |

Data for Diphenhydramine is presented as a proxy for this compound due to the lack of available specific data for this compound.[4][5] A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The CNS effects of this compound are mediated through the modulation of specific intracellular signaling cascades upon receptor binding.

Histamine H1 Receptor Signaling

This compound acts as an inverse agonist at the histamine H1 receptor, which is coupled to the Gq/11 family of G-proteins.[6] Blockade of this receptor by this compound inhibits the downstream signaling cascade, leading to a reduction in neuronal excitability and promoting sedation.

Muscarinic M1 Receptor Signaling

The anticholinergic effects of this compound, including cognitive impairment, arise from its antagonism of muscarinic M1 receptors.[4] Similar to the H1 receptor, the M1 receptor is coupled to Gq/11, and its blockade by this compound inhibits the PLC-mediated signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

The Sedative Effects of Moxastine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxastine, a first-generation antihistamine, is recognized for its therapeutic efficacy in managing allergic conditions and its notable sedative side effects. This technical guide provides an in-depth exploration of the sedative properties of this compound, addressing its core mechanism of action, pharmacokinetic profile, and the methodologies used to evaluate its central nervous system (CNS) effects. Given the limited availability of specific quantitative data for this compound in public literature, this guide incorporates data from structurally and functionally similar first-generation antihistamines, such as diphenhydramine and chlorpheniramine, to provide a comprehensive comparative context. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this area.

Introduction

This compound, also known as mephenhydramine, is a first-generation H1-receptor antagonist.[1] It is a component of the salt this compound theoclate, which combines this compound with 8-chlorotheophylline, a stimulant intended to counteract the sedative effects.[2] Like other antihistamines in its class, this compound readily crosses the blood-brain barrier, leading to CNS effects, most notably sedation.[1][2] Understanding the sedative profile of this compound is critical for its clinical application and for the development of newer antihistamines with improved safety profiles.

Mechanism of Sedative Action

The sedative effects of this compound are primarily attributed to its antagonism of histamine H1 receptors in the CNS. Histamine in the brain acts as a neurotransmitter that promotes wakefulness.[2] By blocking H1 receptors, this compound interferes with this crucial neurotransmission, leading to drowsiness and sedation.[2] Additionally, this compound possesses anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, which can contribute to its sedative and other side effects.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability. This compound, as an antagonist, blocks the initial binding of histamine, thus inhibiting this entire downstream pathway.

Pharmacokinetics and Blood-Brain Barrier Penetration

A crucial factor for the sedative effects of first-generation antihistamines is their ability to penetrate the blood-brain barrier (BBB). The lipophilicity and molecular size of a drug are key determinants of its ability to cross the BBB. While specific pharmacokinetic data for this compound's CNS penetration is not extensively documented, its classification as a first-generation antihistamine implies significant BBB penetration. In contrast, second-generation antihistamines are designed to be less lipophilic and are often substrates for efflux transporters like P-glycoprotein at the BBB, which limits their entry into the CNS and reduces sedative effects.

Quantitative Assessment of Sedative Effects

Due to the lack of specific quantitative data for this compound, this section presents data from closely related first-generation antihistamines to provide a comparative framework.

Receptor Binding Affinity

The binding affinity of an antihistamine for the H1 receptor is a key indicator of its potency. This is typically measured as the inhibition constant (Ki).

| Antihistamine | Receptor | Ki (nM) |

| Diphenhydramine | Histamine H1 | >100 |

| Chlorpheniramine | Histamine H1 | 1.3 - 4.2 |

| Promethazine | Histamine H1 | ~1 |

| Mepyramine | Histamine H1 | 0.8 - 1.5 |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies may differ.

Preclinical Assessment of Sedation: Locomotor Activity

A common method to assess sedation in animal models is the locomotor activity test, where a decrease in spontaneous movement is indicative of a sedative effect.

| Compound | Dose (mg/kg) | Species | % Decrease in Locomotor Activity (Approx.) |

| Diphenhydramine | 10 | Mouse | 40-60% |

| Diphenhydramine | 20 | Mouse | >70% |

| Chlorpheniramine | 5 | Rat | Significant Reduction |

| Chlorpheniramine | 10 | Rat | Profound Reduction |

Note: These are representative data, and specific results can vary based on the experimental setup and animal strain.

Clinical Assessment of Sedation: Psychomotor Vigilance Task (PVT)

The PVT is a sensitive measure of sustained attention and reaction time in humans, which are impaired by sedative drugs.

| Drug | Dose | Key Finding |

| Diphenhydramine | 50 mg | Significant increase in reaction time and number of lapses compared to placebo. |

| Chlorpheniramine | 4 mg | Impaired tracking ability and reduced behavioral activity. |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells (e.g., HEK293 expressing H1R) or tissue (e.g., guinea pig cerebellum) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge at low speed (1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.

-

Resuspend the pellet in fresh buffer and determine protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, add membrane preparation, a fixed concentration of radioligand (e.g., [3H]mepyramine at its Kd), and either buffer (for total binding), a high concentration of an unlabeled H1 antagonist (for non-specific binding), or varying concentrations of the test compound (this compound).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Locomotor Activity Test (Open Field)

This test measures the spontaneous activity of a rodent in a novel environment.

Detailed Methodology:

-

Apparatus:

-

An open-field arena (e.g., 40x40 cm square or circular arena) equipped with infrared beams or a video tracking system to monitor movement.

-

-

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Administer the test compound (this compound or a proxy) or vehicle to the animals.

-

Place the animal in the center of the open-field arena.

-

Record locomotor activity for a set period (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, number of ambulatory movements, and time spent in the center versus the periphery of the arena.

-

-

Data Analysis:

-

Compare the locomotor activity parameters between the drug-treated groups and the vehicle control group. A significant decrease in activity in the drug-treated group suggests a sedative effect.

-

Psychomotor Vigilance Task (PVT)

The PVT assesses sustained attention and reaction time.

Detailed Methodology:

-

Apparatus:

-

A computerized device that presents a visual stimulus at random intervals and records the subject's response time.

-

-

Procedure:

-

Establish a baseline performance for each subject by having them perform the task before any drug administration.

-

Administer the test compound (this compound or a proxy) or a placebo in a double-blind, crossover design.

-

Conduct PVT assessments at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours) to evaluate the time course of sedative effects.

-

The task typically lasts for 5-10 minutes, during which a visual stimulus appears at random inter-stimulus intervals (e.g., 2-10 seconds). The subject's task is to press a response button as quickly as possible upon seeing the stimulus.

-

-

Data Analysis:

-

Key metrics include mean reaction time, number of lapses (reaction times > 500 ms), and the speed of the fastest and slowest 10% of responses. An increase in these metrics indicates impaired vigilance and sedation.

-

Conclusion

This compound, as a first-generation antihistamine, exhibits significant sedative effects primarily through its antagonism of central histamine H1 receptors. While specific quantitative data for this compound's sedative properties are not extensively available, analysis of its structural and functional analogs provides valuable insights into its CNS profile. The experimental protocols detailed in this guide offer a robust framework for the preclinical and clinical evaluation of this compound's sedative effects and for the development of future antihistamines with improved therapeutic indices. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully characterize its sedative potential.

References

The Role of 8-Chlorotheophylline in Moxastine Formulations: A Technical Guide

Abstract

Moxastine theoclate, a combination of the first-generation antihistamine this compound and the xanthine derivative 8-chlorotheophylline, is primarily utilized for its antiemetic properties.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of 8-chlorotheophylline within this formulation. It serves a dual purpose: pharmacologically, it acts as a central nervous system stimulant to counteract the sedative effects of this compound[3][4]; from a formulation perspective, it functions as an acid to form a stable salt with the this compound base.[1][5] This document details the physicochemical properties of the individual components, outlines the mechanisms of action, presents relevant quantitative data in tabular format, and provides detailed experimental protocols for the evaluation of such formulations. Visualizations of key pathways and workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction to Component Molecules

First-generation H1 antihistamines are effective in managing allergic conditions but are often limited by their sedative side effects, which stem from their ability to cross the blood-brain barrier.[3][6] this compound, also known as mephenhydramine, is a first-generation antihistamine and anticholinergic agent that functions as an inverse agonist at the histamine H1 receptor.[2][3][7] Its clinical utility is hampered by its propensity to cause drowsiness.

To mitigate this, this compound is combined with 8-chlorotheophylline, a methylxanthine derivative structurally related to caffeine.[4][5] 8-chlorotheophylline is a mild central nervous system stimulant.[8] The combination, known as this compound theoclate (or mephenhydrinate), leverages the properties of both molecules to create a more tolerable therapeutic agent.[1][7]

Physicochemical Properties

A foundational aspect of formulation development is the understanding of the active pharmaceutical ingredients' (APIs) physicochemical characteristics. While comprehensive experimental data for this compound theoclate is not widely published, the properties of its constituent components are well-documented.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₃NO | [7] |

| Molecular Weight | 269.39 g/mol | [9] |

| CAS Number | 3572-74-5 | [7][10] |

| Type | First-Generation Antihistamine, Anticholinergic | [3][7] |

| Synonyms | Mephenhydramine |[7][9][10] |

Table 2: Physicochemical Properties of 8-Chlorotheophylline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇ClN₄O₂ | [4][11] |

| Molecular Weight | 214.61 g/mol | [4][5][11] |

| CAS Number | 85-18-7 | [5][12][13] |

| Type | Xanthine Derivative, CNS Stimulant | [5][8] |

| Melting Point | ~290 °C (decomposes) | [12][14] |

| Solubility | Soluble in sodium hydroxide | [12] |

| Synonyms | 1,3-Dimethyl-8-chloroxanthine |[5][15] |

The Dual Function of 8-Chlorotheophylline

8-chlorotheophylline is not an inert component in this compound formulations; it plays two critical roles that enhance the therapeutic profile and stability of the final drug product.

Pharmacological Role: Counteracting Sedation

The primary pharmacological function of 8-chlorotheophylline is to mitigate the drowsiness induced by this compound.[3][5][11] this compound, being a first-generation antihistamine, readily crosses the blood-brain barrier and antagonizes H1 receptors in the central nervous system, which interferes with the wakefulness-promoting neurotransmission of histamine.[3] Its anticholinergic properties further contribute to this sedative effect.[3]

8-chlorotheophylline counteracts this through a distinct mechanism: the antagonism of adenosine receptors in the brain.[3][8] Adenosine is an inhibitory neurotransmitter that promotes sleep and relaxation by reducing neuronal firing.[11] By blocking these receptors, 8-chlorotheophylline produces a mild stimulant effect, characterized by increased alertness and reduced drowsiness, thereby offsetting the sedative side effects of this compound.[8][11]

Formulation Role: Salt Formation

Beyond its pharmacological activity, 8-chlorotheophylline plays a crucial chemical role. Antihistamines like this compound are typically basic compounds. 8-chlorotheophylline, due to the chloro- substitution, is sufficiently acidic to form a stable salt, or co-crystal, with this compound.[1][5] This resulting salt, this compound theoclate, often possesses more desirable physicochemical properties for manufacturing and bioavailability than the freebase form of this compound, such as improved stability and handling characteristics.

Experimental Protocols for Evaluation

The evaluation of this compound theoclate formulations requires robust experimental methods to quantify both its antihistaminic efficacy and its sedative side-effect profile.

In Vitro Assessment of H1 Receptor Antagonism

This protocol describes a functional assay to measure the ability of a compound to inhibit the histamine H1 receptor.[16]

Objective: To determine the potency (IC₅₀) of this compound in inhibiting histamine-induced intracellular calcium mobilization in cells expressing the human H1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human H1 receptor (or similar cell line).

-

Cell culture medium (e.g., DMEM/F-12) with necessary supplements.

-

Histamine dihydrochloride (agonist).

-

This compound (test compound).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Methodology:

-

Cell Culture: Culture the H1 receptor-expressing cells according to standard protocols until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye solution in the dark at 37°C for approximately 1 hour.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of histamine at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).

-

Antagonist Pre-incubation: After dye loading, wash the cells to remove excess dye. Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Calcium Mobilization Assay: Place the microplate in the fluorescence reader. Initiate kinetic reading of fluorescence intensity. After establishing a stable baseline, inject the histamine solution into all wells.

-

Data Acquisition: Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

-

Data Analysis: Calculate the percentage inhibition of the histamine response for each concentration of this compound. Plot the inhibition data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Preclinical Assessment of Sedative Effects

This protocol details a common method to quantify the sedative effects of a drug in an animal model.[3]

Objective: To measure the effect of this compound theoclate on spontaneous locomotor activity in rodents as an index of sedation.

Materials:

-

Locomotor activity chambers with automated infrared beam breaks or video tracking.

-

Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

-

This compound theoclate solution.

-

Vehicle control solution (e.g., saline or 0.5% methylcellulose).

-

Positive control for sedation (e.g., diazepam).

-